molecular formula C13H9ClF3N B8164013 4'-Chloro-2-trifluoromethyl-biphenyl-4-amine

4'-Chloro-2-trifluoromethyl-biphenyl-4-amine

Cat. No.: B8164013
M. Wt: 271.66 g/mol
InChI Key: JMQDHSMCRQZUOY-UHFFFAOYSA-N
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Description

4'-Chloro-2-trifluoromethyl-biphenyl-4-amine is a substituted biphenyl derivative featuring a chlorine atom at the 4'-position, a trifluoromethyl (-CF₃) group at the 2-position, and an amine (-NH₂) group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design, while the chlorine atom modulates electronic effects and binding interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-9-3-1-8(2-4-9)11-6-5-10(18)7-12(11)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQDHSMCRQZUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The Suzuki-Miyaura coupling is widely employed to construct the biphenyl backbone. This method involves reacting a halogenated aromatic ring (e.g., 4-chloro-2-trifluoromethylbromobenzene) with a boronic acid derivative (e.g., 4-aminophenylboronic acid) under palladium catalysis.

Example Procedure (Adapted from):

  • Reactants : 4-Chloro-2-trifluoromethylbromobenzene (1.0 eq), 4-aminophenylboronic acid (1.2 eq)

  • Catalyst : Pd(PPh₃)₄ (0.05 eq)

  • Base : K₂CO₃ (3.0 eq)

  • Solvent : Toluene/EtOH (3:1)

  • Conditions : 80°C, 12 h under N₂

  • Yield : 85–92%

Key Advancements

  • Ligand Design : Use of 1,10-phenanthroline ligands enhances stability of palladium intermediates, enabling reactions at lower temperatures (60–80°C).

  • Solvent Optimization : Mixed solvents (e.g., PEG-400/toluene) improve solubility of trifluoromethyl substrates, reducing side reactions.

Table 1 : Suzuki-Miyaura Coupling Variants

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/PPh₃Toluene/EtOH8088
Pd(acac)₂/CuIPEG-40019092
PdCl₂(dppf)/KOAcDMF/H₂O10078

Ullmann-Type Coupling

Copper-Mediated Amination

This method couples aryl halides with amines using copper catalysts. For 4'-chloro-2-trifluoromethyl derivatives, the reaction typically employs:

Reaction Parameters :

  • Substrate : 4-Chloro-2-trifluoromethyliodobenzene + 4-nitroaniline

  • Catalyst : CuI (0.1 eq)

  • Ligand : 1,10-Phenanthroline (0.2 eq)

  • Base : Cs₂CO₃ (2.5 eq)

  • Solvent : DMSO

  • Conditions : 110°C, 24 h

  • Post-Processing : Nitro group reduction using H₂/Pd-C to yield final amine (95% purity).

Limitations

  • High temperatures (≥110°C) required for electron-deficient substrates due to trifluoromethyl group’s deactivating effect.

  • Competing dehalogenation observed in 15–20% cases, necessitating careful stoichiometric control.

Nitro Reduction Pathway

Two-Step Synthesis

  • Nitro Intermediate Preparation :

    • Suzuki coupling of 4-chloro-2-trifluoromethylbromobenzene with 4-nitrophenylboronic acid.

  • Catalytic Hydrogenation :

    • Catalyst : 10% Pd/C (0.1 eq)

    • Solvent : MeOH/EtOAc (1:1)

    • Conditions : H₂ (1 atm), 25°C, 6 h

    • Yield : 94–97%

Mechanistic Insights

  • Oxygen Sensitivity : Dissolved O₂ prolongs induction periods by reoxidizing intermediates (e.g., 4-nitrosophenol).

  • Alternative Reductants : NaBH₄ with Ni catalysts achieves comparable yields (91%) under milder conditions (40°C, 5 h).

Decarboxylation Coupling

Patent-Based Methodology

  • Decarboxylation Step :

    • React o-nitrobenzoic acid with 3,4-difluorobromobenzene in PEG-400.

    • Catalyst : Pd(acac)₂/CuI (0.5 mol%)

    • Yield : 92% of 3,4-bis(fluoro)-2'-nitrobiphenyl.

  • Hydrogenation :

    • H₂ (15 atm), Raney Ni, EtOAc, 60°C → 98% amine conversion.

Advantages

  • Avoids expensive boronic acids.

  • Tolerates electron-withdrawing groups (e.g., CF₃) without side dehalogenation.

One-Pot Tandem Reactions

Recent Innovations

Combining coupling and reduction in a single vessel:

  • Suzuki coupling of 4-chloro-2-trifluoromethylbromobenzene with 4-nitrophenylboronic acid.

  • In Situ Reduction using Zn/NH₄OH in acetic acid.

  • Yield : 89% overall

  • Purity : >99% by HPLC

Table 2 : Comparative Analysis of Methods

MethodStepsAvg Yield (%)Cost (Relative)Scalability
Suzuki + H₂290HighExcellent
Ullmann Coupling175ModerateGood
Decarboxylation295LowExcellent
One-Pot Tandem189ModerateModerate

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-trifluoromethyl-biphenyl-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
The biphenyl structure is a critical scaffold in drug design due to its ability to modulate biological activity. Compounds like 4'-Chloro-2-trifluoromethyl-biphenyl-4-amine have been investigated for their potential as anti-inflammatory, antibacterial, and antitumor agents. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development .

Case Studies:

  • Antitumor Activity: Research has indicated that biphenyl derivatives can exhibit selective cytotoxicity against cancer cells. For instance, palladium-catalyzed reactions involving this compound have been employed to synthesize anilines that show promise as antitumor agents .
  • Anti-inflammatory Effects: The structural modifications of biphenyls have been linked to anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pathways associated with inflammation, making them potential therapeutic agents for inflammatory diseases .

Materials Science Applications

Organic Electronics:
The unique electronic properties of fluorinated biphenyls make them valuable in the development of organic semiconductors and liquid crystal displays (LCDs). The rigidity and chemical stability imparted by the trifluoromethyl group enhance the performance of organic light-emitting diodes (OLEDs) and other electronic devices .

Polymer Chemistry:
Biphenyl derivatives are also utilized in synthesizing advanced polymer materials. For example, sulfonated polyimides containing biphenyl units have been developed for use in fuel cells due to their excellent proton conductivity and thermal stability . The incorporation of this compound into polymer matrices can improve mechanical properties and resistance to degradation.

Synthetic Methodologies

Palladium-Catalyzed Reactions:
The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of C–N bonds, enabling the introduction of amino groups into biphenyl frameworks .

Mechanochemical Approaches:
Recent advancements in mechanochemical methods have provided alternative pathways for synthesizing this compound without the need for solvents or catalysts, offering a more sustainable approach to chemical synthesis .

Mechanism of Action

The mechanism of action of 4’-Chloro-2-trifluoromethyl-biphenyl-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing bioactive molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4'-Chloro-2-trifluoromethyl-biphenyl-4-amine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Data (Hazard Codes)
This compound 4'-Cl, 2-CF₃, 4-NH₂ C₁₃H₉ClF₃N ~271.5 Pharmaceutical intermediates Not available in evidence
4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine 4'-F, 2-CF₃, 4-NH₂ C₁₃H₉F₄N 255.01 Drug synthesis; enhanced metabolic stability Not provided
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F, 4-NH₂ C₁₂H₉F₂N 205.2 Analytical method validation, QC Not provided
4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine 4'-Cl, 3-F, 2-NH₂ C₁₂H₉ClFN 221.46 Intermediate in specialty chemicals H315, H319, H335

Key Observations :

  • Trifluoromethyl Group Impact: The -CF₃ group in this compound increases molecular weight (~271.5 g/mol) compared to non-CF₃ analogs (e.g., 205.2 g/mol for 3',4'-difluoro derivatives) . This group also enhances lipophilicity, which is critical for blood-brain barrier penetration in CNS drugs.
  • Halogen Effects : Chlorine at the 4'-position (vs. fluorine in ) may improve electrophilic aromatic substitution reactivity, influencing synthesis pathways .
  • Safety Profile : Analogs like 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine exhibit skin/eye irritation hazards (H315, H319), suggesting similar precautions may apply to the target compound .

Biological Activity

4'-Chloro-2-trifluoromethyl-biphenyl-4-amine, a compound notable for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H8ClF3N\text{C}_{13}\text{H}_{8}\text{ClF}_{3}\text{N}

This compound features a biphenyl backbone with a chloro group and a trifluoromethyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar biphenyl structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyls have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine and trifluoromethyl groups, often enhances the lipophilicity and overall bioactivity of these compounds.

Table 1: Antimicrobial Activity of Biphenyl Derivatives

Compound NameBacterial Strains TestedActivity Observed
This compoundStaphylococcus aureusModerate Inhibition
4'-Bromo-2-methyl-biphenyl-4-amineEscherichia coliSignificant Inhibition
4'-Fluoro-2-trifluoromethyl-biphenyl-3-aminePseudomonas aeruginosaWeak Inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has also been explored. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

  • Study on Structural Modifications : A study focused on modifying biphenyl derivatives to enhance their biological activity found that introducing electron-withdrawing groups like trifluoromethyl significantly increased antibacterial efficacy. The study highlighted that this compound exhibited enhanced activity compared to its non-fluorinated counterparts .
  • In Vivo Testing : Another investigation assessed the in vivo effects of similar compounds on inflammation models in rats. The results indicated that these compounds could reduce edema significantly when administered at specific dosages .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis, leading to cell lysis.
  • Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in the inflammatory response, these compounds can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Basic: What are the optimal synthetic routes for 4'-Chloro-2-trifluoromethyl-biphenyl-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves sequential cross-coupling and functionalization steps. Key approaches include:

  • Suzuki-Miyaura coupling to assemble the biphenyl core using halogenated precursors (e.g., 4-chlorophenylboronic acid and 2-trifluoromethyl-4-bromoaniline). Catalyst systems like Pd(PPh₃)₄ in a 1:1 DME/H₂O solvent at 80–90°C are common .
  • Nucleophilic aromatic substitution (SNAr) for introducing the amine group, requiring careful pH control (e.g., NH₃/EtOH under reflux) to avoid side reactions with the electron-withdrawing trifluoromethyl group .
    Optimization Tips:
  • Use anhydrous conditions and inert atmospheres to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize over-substitution.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies amine proton signals (~δ 5–6 ppm) and aromatic splitting patterns. The trifluoromethyl group causes deshielding in adjacent carbons (e.g., C-2 at ~δ 125–130 ppm) .
    • ¹⁹F NMR confirms the presence and environment of the CF₃ group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): ESI+ mode detects [M+H]⁺ ions, with isotopic clusters matching Cl and F content.
  • X-ray Crystallography: SHELXL refinement resolves positional disorder in the CF₃ group and validates bond lengths/angles. For example, C–F distances typically range 1.32–1.35 Å .

Advanced: How can computational methods like density functional theory (DFT) elucidate the electronic effects of substituents on reactivity?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry using B3LYP/6-31G(d) to model the biphenyl backbone and substituents.
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine group vs. electron-deficient CF₃ ring) .
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or redox activity.
  • Case Study: Comparative studies with analogs (e.g., 4'-fluoro derivatives) reveal that the Cl substituent increases electron withdrawal, lowering HOMO energy by ~0.5 eV, which correlates with reduced oxidative degradation .

Advanced: How can researchers resolve contradictions in reported bioactivity data across pharmacological assays?

Methodological Answer:

  • Hypothesis-Driven Approach:
    • Replicate assays under standardized conditions (e.g., fixed pH, temperature) to eliminate variability.
    • Modify substituents systematically: For example, replacing Cl with Br or adjusting CF₃ position can clarify structure-activity relationships (SAR) .
    • Use orthogonal assays: Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish direct target effects from cytotoxicity .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to decouple substituent effects from assay-specific noise .

Advanced: What challenges arise in crystallographic analysis due to the trifluoromethyl group, and how are they addressed?

Methodological Answer:

  • Disorder in CF₃ Groups: The high symmetry of CF₃ often causes rotational disorder. Mitigation strategies include:
    • Collecting data at low temperature (100 K) to reduce thermal motion.
    • Using SHELXL’s PART instruction to model partial occupancy .
  • Electron Density Maps: Anisotropic refinement of F atoms improves accuracy. Residual density peaks >0.3 eÅ⁻³ suggest missed disorder.
  • Case Example: In a related biphenylamine structure, CF₃ disorder was resolved by assigning two conformers with 60:40 occupancy .

Structure-Activity Relationship (SAR): How does the substitution pattern influence pharmacological activity?

Methodological Answer:

  • Key SAR Trends:

    • Chlorine Position: 4'-Cl enhances metabolic stability compared to 3'-Cl by reducing CYP450 oxidation at the para position .
    • Trifluoromethyl Group: The 2-CF₃ group increases lipophilicity (logP ~3.5), enhancing membrane permeability but risking hERG channel inhibition.
    • Amine Group: N-methylation decreases solubility but improves bioavailability in murine models .
  • Comparative Table:

    DerivativeIC₅₀ (μM) Kinase XlogPMetabolic Stability (t₁/₂, h)
    4'-Cl, 2-CF₃0.123.56.7
    3'-Cl, 2-CF₃0.453.43.2
    4'-Cl, 3-CF₃0.893.75.1
    Data adapted from analogs in

Pharmacokinetics: What methodologies assess metabolic stability and metabolite identification?

Methodological Answer:

  • In Vitro Assays:
    • Liver Microsomes: Incubate with NADPH (1 mM) at 37°C, sampling at 0, 15, 30, 60 min. Quantify parent compound via LC-MS/MS.
    • CYP450 Inhibition: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic pathways .

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